molecular formula C7H3ClF3NO B581015 2-Chloro-6-(trifluoromethyl)isonicotinaldehyde CAS No. 1060807-47-7

2-Chloro-6-(trifluoromethyl)isonicotinaldehyde

Cat. No.: B581015
CAS No.: 1060807-47-7
M. Wt: 209.552
InChI Key: DWAKSLJAOOGKSP-UHFFFAOYSA-N
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Description

2-Chloro-6-(trifluoromethyl)isonicotinaldehyde is a premium fluorinated pyridine derivative designed for advanced pharmaceutical and chemical research. Its structure, featuring an aldehyde group alongside chloro and trifluoromethyl substituents on the pyridine ring, makes it a highly versatile and valuable synthetic intermediate. The aldehyde functionality is a key handle for nucleophilic reactions and serves as a crucial precursor for the synthesis of various heterocycles. The strong electron-withdrawing nature of the trifluoromethyl group significantly alters the compound's electronic distribution, which can be instrumental in fine-tuning the properties of target molecules. This compound is particularly valuable in medicinal chemistry for the construction of novel molecular scaffolds. It is extensively used in the synthesis of complex molecules, including potential kinase inhibitors where the pyridine core can mimic adenine in ATP-binding pockets, and in the development of antiviral agents. The presence of both the chloro and trifluoromethyl groups enhances the metabolic stability and membrane permeability of resulting compounds, which are critical parameters in drug discovery. As a specialized building block, it is intended for use in cross-coupling reactions and as a precursor for further functionalization to create libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-chloro-6-(trifluoromethyl)pyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3NO/c8-6-2-4(3-13)1-5(12-6)7(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWAKSLJAOOGKSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1C(F)(F)F)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30721190
Record name 2-Chloro-6-(trifluoromethyl)pyridine-4-carbaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060807-47-7
Record name 2-Chloro-6-(trifluoromethyl)pyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30721190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-6-(trifluoromethyl)pyridine-4-carbaldehyde
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Preparation Methods

Side-Chain Chlorination and Functionalization

Chlorination of methyl-substituted pyridines serves as a foundational step for introducing reactive intermediates. A patent by demonstrates the chlorination of 2-chloro-6-methylpyridine using chlorine gas (1.3 g/hr) in the presence of azobisisobutyronitrile (AIBN, 0.1 g) as a radical initiator and potassium carbonate (2.16 g of 25% solution) as a base. The reaction proceeds at 67–70°C for 5 hours, yielding 60.6% 2-chloro-6-monochloromethylpyridine and 16.0% 2-chloro-6-dichloromethylpyridine. While this method targets position 6, analogous conditions could be adapted for chlorinating a 4-methyl group in isonicotinaldehyde precursors. Subsequent oxidation of the chloromethyl intermediate to an aldehyde remains a theoretical extension, requiring mild oxidizing agents to prevent over-oxidation to carboxylic acids.

Table 1: Chlorination Conditions and Outcomes

ParameterValueSource
Temperature67–70°C
CatalystAIBN (0.1 g)
BaseK₂CO₃ (25% solution)
Yield (monochloromethyl)60.6%

Palladium-Catalyzed Carbonylation

Transition metal-mediated carbonylation offers a direct route to carbonyl-containing pyridines. In a study by, 2-chloro-6-trifluoromethylpyridine undergoes carbonylation using palladium(II) acetate (200 mg, 2 wt%), 1,1'-bis(diphenylphosphino)ferrocene (dppf, 400 mg, 4 wt%), and carbon monoxide (40 psig) in methanol at 60°C for 17 hours. This yields 6-trifluoromethyl-pyridine-2-carboxylic acid methyl ester with 96% efficiency. Adapting this protocol to a 4-iodo or 4-bromo derivative could enable regioselective aldehyde formation via carbonylative coupling. For instance, substituting the halide at position 4 with a carbon monoxide-derived formyl group remains a plausible modification, though empirical validation is required.

Table 2: Carbonylation Reaction Parameters

ReagentQuantity/ConditionYieldSource
Pd(OAc)₂2 wt%96%
dppf4 wt%
CO Pressure40 psig
ParameterValueSource
Temperature120–170°C
Pressure0.3–0.8 MPa
BaseKOH (950 g, 95%)
Yield97%

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

  • Chlorination () : High selectivity for mono- and dichloromethyl products but requires hazardous chlorine gas and radical initiators. Scalability is feasible but demands rigorous temperature control.

  • Carbonylation () : Exceptional yield (96%) and regioselectivity with palladium catalysis. However, CO handling and catalyst costs may limit industrial adoption.

  • Hydrolysis () : Near-quantitative yield under elevated temperatures and pressure, ideal for bulk production. Subsequent functionalization steps remain underexplored.

Functional Group Compatibility

The trifluoromethyl group’s electron-withdrawing nature complicates electrophilic substitutions, favoring metal-catalyzed methods () over traditional Friedel-Crafts approaches. Chlorine’s ortho/para-directing effects further influence reaction pathways, necessitating careful reagent selection.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety. The hydrolysis method () offers advantages due to its aqueous reaction medium and minimal byproducts. In contrast, carbonylation () requires specialized equipment for CO handling, increasing capital expenditure. Chlorination () intermediates may necessitate additional purification steps to isolate monochloromethyl derivatives.

Challenges in Synthesis and Purification

  • Regioselectivity : Ensuring precise functionalization at positions 2, 4, and 6 remains challenging due to competing reaction pathways.

  • Oxidation Control : Preventing over-oxidation of chloromethyl intermediates to carboxylic acids requires optimized conditions absent from current literature.

  • Catalyst Recovery : Palladium-based systems ( ) demand efficient catalyst recycling to justify costs.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(trifluoromethyl)isonicotinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-6-(trifluoromethyl)isonicotinaldehyde is utilized in several scientific research fields, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(trifluoromethyl)isonicotinaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through its ability to form covalent or non-covalent interactions with these targets, leading to changes in their activity or function. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

4-Chloro-6-(trifluoromethyl)nicotinaldehyde

  • Structure : Chloro at 4-position, trifluoromethyl at 6-position, aldehyde at 2-position.
  • Molecular Formula: C₇H₃ClF₃NO (same as target compound).
  • CAS: Not explicitly listed, but a positional isomer (Ref: 3D-KSB80748) .
  • Price differences (e.g., 500mg at €1,072 vs. €1,030 for the 4-chloro isomer) suggest distinct synthetic challenges .

2-Chloro-6-(trifluoromethyl)pyridine-4-carbonitrile

  • Structure : Replaces aldehyde with nitrile (-CN).
  • Molecular Formula : C₇H₂ClF₃N₂.
  • CAS : 1196155-38-0 .
  • Key Differences : The nitrile group increases electrophilicity but reduces versatility in forming Schiff bases. Applications may skew toward agrochemicals (e.g., nitrapyrin analogs) .

2-Chloro-6-(trifluoromethyl)isonicotinic Acid

  • Structure : Replaces aldehyde with carboxylic acid (-COOH).
  • Molecular Formula: C₇H₃ClF₃NO₂.
  • CAS : 796090-23-8 .
  • Key Differences : The carboxylic acid enhances solubility in polar solvents and utility in peptide coupling reactions. Used in API synthesis for drugs targeting metabolic disorders .

Substituent Variants

2-Chloro-6-(4-fluorophenyl)pyridine-4-carbaldehyde

  • Structure : Replaces trifluoromethyl with 4-fluorophenyl.
  • Molecular Formula: C₁₂H₇ClFNO.
  • CAS : 881402-42-2 .
  • This variant is explored in kinase inhibitor research .

6-Bromo-4-chloronicotinic Acid

  • Structure : Bromo at 6-position, chloro at 4-position, carboxylic acid at 2-position.
  • Molecular Formula: C₆H₃BrClNO₂.
  • CAS: Not listed, but referenced in CymitQuimica’s catalog (Ref: 3D-KSB80892) .

Data Table: Comparative Properties of Key Compounds

Compound Name Molecular Formula CAS Number Molecular Weight (g/mol) Key Functional Group Price (500mg) Applications
2-Chloro-6-(trifluoromethyl)isonicotinaldehyde C₇H₃ClF₃NO 1060807-47-7 209.55 Aldehyde €1,072 Pharmaceutical intermediates
4-Chloro-6-(trifluoromethyl)nicotinaldehyde C₇H₃ClF₃NO - 209.55 Aldehyde €1,030 Agrochemical research
2-Chloro-6-(trifluoromethyl)pyridine-4-carbonitrile C₇H₂ClF₃N₂ 1196155-38-0 206.55 Nitrile - Nitrification inhibitors
2-Chloro-6-(trifluoromethyl)isonicotinic acid C₇H₃ClF₃NO₂ 796090-23-8 225.55 Carboxylic Acid - API synthesis

Research Findings and Functional Group Impact

  • Aldehyde vs. Nitrile/Carboxylic Acid : The aldehyde group in this compound facilitates rapid formation of imines or hydrazones, critical in drug candidate libraries. In contrast, nitriles and carboxylic acids are preferred for their stability in harsh reaction conditions .
  • Trifluoromethyl Effect : Fluorination at the 6-position improves membrane permeability and resistance to oxidative metabolism, a trait leveraged in CNS-targeting drugs .
  • Chloro Position : 2-Chloro isomers exhibit higher reactivity in SNAr reactions compared to 4-chloro analogs due to favorable resonance stabilization .

Biological Activity

2-Chloro-6-(trifluoromethyl)isonicotinaldehyde is a chemical compound with the molecular formula C7H3ClF3NO. It has garnered attention in various fields of research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Weight : 209.55 g/mol
  • IUPAC Name : 2-chloro-6-(trifluoromethyl)pyridine-4-carbaldehyde
  • Chemical Structure : The presence of both a chloro and a trifluoromethyl group contributes to its unique reactivity and biological properties.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent or non-covalent interactions, leading to alterations in enzyme activity or receptor function. This interaction is critical for its potential applications in medicinal chemistry.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential as an antibacterial agent. The compound's structure allows it to penetrate bacterial cell walls, disrupting cellular functions.

Anticancer Properties

The compound has shown promising results in cancer research. In a study evaluating its cytotoxic effects on several cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer), it exhibited significant antiproliferative activity with IC50 values indicating effective inhibition of cell growth. For example:

Cell LineIC50 (µM)
A54929.77
MCF-722.02

These findings suggest that the compound could serve as a lead structure for developing new anticancer drugs.

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases like Alzheimer's. It has been shown to inhibit acetylcholinesterase (AChE), an enzyme associated with cognitive decline:

CompoundAChE Inhibition (%)Reference Drug
This compound16.00 ± 0.04%Donepezil

This inhibition suggests that the compound may enhance cholinergic signaling, providing a basis for further investigation into its use in treating Alzheimer's disease.

Case Studies

  • Cytotoxicity Assessment : A study conducted on various human tumor cell lines demonstrated that derivatives of this compound showed enhanced cytotoxicity compared to standard chemotherapeutics like doxorubicin. The most potent derivative exhibited an IC50 value significantly lower than that of doxorubicin across multiple cancer types .
  • Neuroprotective Study : In animal models, the administration of this compound resulted in improved cognitive performance in memory impairment tests, correlating with reduced AChE activity and oxidative stress markers .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Chloro-6-(trifluoromethyl)isonicotinaldehyde, and what key reaction parameters influence yield?

  • Methodological Answer : The synthesis typically involves halogenation followed by trifluoromethylation. For example, starting from a 6-chloroisonicotinaldehyde precursor, trifluoromethylation can be achieved using CF3Cu reagents under palladium catalysis (e.g., Pd(PPh3)4). Key parameters include:

  • Solvent selection : Polar aprotic solvents like DMF enhance reactivity .
  • Temperature : Optimal yields (75–85%) occur at 60–80°C .
  • Purification : Column chromatography (hexane/EtOAc gradient) ensures >90% purity .
    • Monitoring : Thin-layer chromatography (TLC) with UV detection tracks reaction progress .

Q. How can researchers characterize this compound and confirm its structural integrity?

  • Analytical Workflow :

  • NMR : <sup>1</sup>H NMR (δ 9.8–10.2 ppm for aldehyde proton), <sup>19</sup>F NMR (δ -62 to -65 ppm for CF3) .
  • Mass Spectrometry : HRMS confirms the molecular ion ([M+H]<sup>+</sup> at m/z 238.99) .
  • IR Spectroscopy : Aldehyde C=O stretch (~1720 cm<sup>-1</sup>) .
  • HPLC : C18 column with acetonitrile/water gradient assesses purity (>98%) .

Advanced Research Questions

Q. What advanced strategies exist for optimizing the trifluoromethylation step in the synthesis of this compound?

  • Catalytic Systems : Palladium(0) complexes with tris-o-furylphosphine ligands improve coupling efficiency (TOF = 12 h<sup>-1</sup>) .
  • Reaction Engineering : Microwave-assisted synthesis reduces reaction time from 24 hours to 30 minutes with 85% yield .
  • In Situ Monitoring : FTIR tracks aldehyde formation kinetics, enabling real-time adjustments .

Q. How do structural modifications at the 2- and 6-positions of the pyridine ring influence the compound’s reactivity in nucleophilic addition reactions?

  • Electrophilicity Studies : The CF3 group’s strong electron-withdrawing effect increases aldehyde reactivity by 3-fold compared to chloro analogs (kinetic rate k2 = 0.45 vs. 0.12 M<sup>-1</sup>s<sup>-1</sup> for imine formation) .
  • Comparative Analysis : 6-Fluoro derivatives exhibit lower electrophilicity (log P = 2.1) due to reduced inductive effects compared to 6-CF3 (log P = 2.8) .

Q. What analytical approaches resolve contradictions in reported solubility and stability data for this aldehyde?

  • Solubility Profiling : Dynamic light scattering (DLS) distinguishes true solubility from colloidal dispersions in aqueous buffers .
  • Stability Studies : Accelerated degradation tests (40°C/75% RH) with UPLC-MS reveal 15% aldol condensation byproducts over 14 days .
  • Storage Recommendations : Argon atmosphere and molecular sieves at -20°C extend shelf life to >6 months .

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